Comprehensive Technical Guide: Chemical and Physical Properties of 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol
Comprehensive Technical Guide: Chemical and Physical Properties of 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol
Executive Summary & Chemical Identity
2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol (CAS Registry Number: 53256-94-3) is a highly specialized hemithioacetal. It is formed via the nucleophilic addition of 2-mercaptoethanol to the electrophilic carbonyl carbon of trichloroacetaldehyde (chloral) [1]. While often viewed purely as a synthetic intermediate, this compound holds profound, albeit frequently overlooked, significance in biochemical pharmacology.
In drug development, particularly concerning the bioactivation of organic nitrates like nitroglycerin (GTN) by Aldehyde Dehydrogenase 2 (ALDH2), chloral hydrate is utilized as a competitive inhibitor, while 2-mercaptoethanol is a mandatory assay reductant [2]. The spontaneous in situ formation of 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol in these assay buffers fundamentally alters the effective concentration of the inhibitor, creating a dynamic equilibrium that researchers must account for to ensure data integrity [3].
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and biochemical implications of 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol, serving as a definitive guide for application scientists and pharmacologists.
Physicochemical Profiling
Understanding the physical and chemical constraints of this hemithioacetal is critical for predicting its behavior in both organic solvents and aqueous biological buffers. The strong electron-withdrawing nature of the trichloromethyl group (-CCl₃) significantly stabilizes the hemithioacetal against reversion to the free aldehyde and thiol, a rarity among standard aliphatic hemithioacetals.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 53256-94-3 | Primary identifier for regulatory and database tracking [1]. |
| Molecular Formula | C₄H₇Cl₃O₂S | Defines the exact atomic composition. |
| Molecular Weight | 225.52 g/mol | Crucial for precise molarity calculations in enzymatic assays. |
| Topological Polar Surface Area (TPSA) | 65.8 Ų | Indicates moderate membrane permeability; driven by two hydroxyls and one thioether. |
| Hydrogen Bond Donors | 2 | Facilitates strong interactions with polar solvent matrices and enzyme active sites. |
| Hydrogen Bond Acceptors | 3 | Enhances solubility in aqueous buffers. |
| Rotatable Bonds | 4 | Confers structural flexibility, allowing adaptation to protein binding pockets. |
| Estimated LogP | ~1.8 | Suggests a lipophilic profile sufficient for cellular penetration but retaining aqueous solubility. |
Mechanistic Chemistry and Synthesis
The synthesis of 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol is a classic demonstration of nucleophilic addition driven by electronic effects. The highly electrophilic nature of the chloral carbonyl, induced by the adjacent -CCl₃ group, makes it highly susceptible to attack by the sulfhydryl group of 2-mercaptoethanol[4].
Reaction mechanism of 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol synthesis.
Protocol 1: Self-Validating Synthesis of the Hemithioacetal
Rationale: The reaction is exothermic and sensitive to oxidation. Temperature control prevents the elimination of water (which would yield a full thioacetal), while an inert atmosphere prevents the oxidative dimerization of 2-mercaptoethanol into a disulfide.
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of anhydrous chloral (or chloral hydrate) in 20 mL of anhydrous dichloromethane (DCM) under a continuous dry nitrogen blanket.
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Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Cooling suppresses the kinetic formation of unwanted side products and manages the exothermic addition.
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Reaction: Add 10 mmol of 2-mercaptoethanol dropwise over 15 minutes. Stir the mixture for 3 hours, allowing it to gradually warm to room temperature (20–25 °C).
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Validation Check 1 (Ellman's Reagent): Withdraw a 10 µL aliquot and test with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The absence of a strong yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol. If free thiol remains, continue stirring for an additional hour.
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Isolation: Evaporate the DCM under reduced pressure. The resulting viscous liquid or crystalline solid is the crude hemithioacetal.
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Validation Check 2 (¹H-NMR): Dissolve a sample in CDCl₃. Verify the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the chiral methine proton adjacent to the -CCl₃ group (~5.2 ppm). This confirms structural integrity.
Biochemical Implications in Pharmacology
In pharmacological research, the interaction between chloral hydrate and thiols is a critical variable. For example, in studies investigating the bioactivation of nitroglycerin by mitochondrial ALDH2, chloral hydrate is frequently employed as an ALDH inhibitor. However, because purified ALDH2 requires a reducing agent like 2-mercaptoethanol or dithiothreitol (DTT) to maintain its active-site cysteines in a reduced state [2], mixing these reagents inadvertently synthesizes 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol in situ.
This hemithioacetal formation acts as a "sink" for the inhibitor, lowering the effective concentration of free chloral and potentially skewing IC₅₀ calculations.
Impact of hemithioacetal formation on ALDH2-mediated bioactivation assays.
Protocol 2: Kinetic Evaluation of ALDH2 Inhibition Accounting for Hemithioacetal Equilibria
Rationale: To accurately determine the inhibitory potency of chloral hydrate on ALDH2, the assay must decouple the enzyme inhibition from the chemical sequestration of the inhibitor by the assay reductant.
Step-by-Step Methodology:
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Assay Setup: Prepare a standard ALDH2 assay buffer (50 mM sodium phosphate, pH 7.4). Instead of using 2-mercaptoethanol, substitute with a non-nucleophilic reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at 1 mM. Causality: TCEP reduces disulfides but lacks the nucleophilic thiol group required to form a hemithioacetal with chloral, thus preserving the true concentration of the inhibitor.
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Enzyme Preparation: Pre-incubate purified human ALDH2 (0.1 µM) with TCEP for 10 minutes at 37 °C to ensure complete reduction of the active site Cys302.
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Inhibitor Titration: Add varying concentrations of chloral hydrate (1 µM to 1 mM) and incubate for 5 minutes.
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Initiation: Initiate the reaction by adding the substrate (e.g., 100 µM GTN or acetaldehyde) and 1 mM NAD⁺.
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Validation Check (Control Comparison): Run a parallel control assay using 2-mercaptoethanol instead of TCEP. If the apparent IC₅₀ of chloral hydrate is significantly higher in the 2-mercaptoethanol group, it validates that 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol formation was artificially masking the inhibitor's potency.
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Data Acquisition: Monitor the production of NADH via fluorescence (Ex: 340 nm, Em: 460 nm) to calculate initial velocities and derive the true inhibition constant (Kᵢ).
Conclusion
2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol is far more than a static chemical entry; it is a highly reactive intermediate that bridges the gap between synthetic organic chemistry and biochemical assay design. Its robust formation driven by the electron-withdrawing trichloromethyl group highlights the necessity of understanding chemical equilibria in biological systems. By employing self-validating protocols and substituting nucleophilic thiols with phosphine-based reductants, researchers can mitigate the confounding variables introduced by this hemithioacetal, ensuring the highest scientific integrity in drug development and enzymatic profiling.
References
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NextSDS Database. "2,2,2-Trichloro-1-[(2-hydroxyethyl)thio]ethanol Chemical Substance Information." NextSDS. Available at: [Link]
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Chen, Z., Zhang, J., & Stamler, J. S. "Identification of the enzymatic mechanism of nitroglycerin bioactivation." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
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Mukerjee, N., & Pietruszko, R. "Bioactivation of Nitroglycerin by Purified Mitochondrial and Cytosolic Aldehyde Dehydrogenases." Journal of Biological Chemistry (via PMC). Available at: [Link]
